Benzene-1,4-diyl bis(chloroacetate)

Description

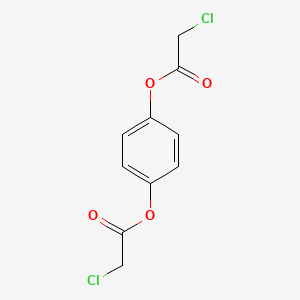

Benzene-1,4-diyl bis(chloroacetate) is an aromatic ester derivative featuring a benzene ring substituted at the 1,4-positions with chloroacetate groups. Its molecular formula is C₁₀H₈Cl₂O₄, characterized by a rigid planar aromatic backbone linked to two chloroacetate moieties.

Properties

IUPAC Name |

[4-(2-chloroacetyl)oxyphenyl] 2-chloroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O4/c11-5-9(13)15-7-1-2-8(4-3-7)16-10(14)6-12/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBDABIHQWZKLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)CCl)OC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278604 | |

| Record name | benzene-1,4-diyl bis(chloroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10470-77-6 | |

| Record name | NSC8374 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzene-1,4-diyl bis(chloroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene-1,4-diyl bis(chloroacetate) can be synthesized through the reaction of hydroquinone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the chloroacetyl chloride acting as the acylating agent to introduce the chloroacetate groups onto the benzene ring.

Industrial Production Methods

In an industrial setting, the synthesis of Benzene-1,4-diyl bis(chloroacetate) may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,4-diyl bis(chloroacetate) undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroacetate groups can be replaced by nucleophiles such as amines or alcohols.

Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Oxidation: The benzene ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Substituted benzene derivatives with new functional groups replacing the chloroacetate groups.

Hydrolysis: Hydroquinone and chloroacetic acid.

Oxidation: Quinones and other oxidized benzene derivatives.

Scientific Research Applications

Benzene-1,4-diyl bis(chloroacetate) has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Materials Science: Employed in the preparation of polymers and other materials with specific properties.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Medicinal Chemistry: Explored as a precursor for the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of Benzene-1,4-diyl bis(chloroacetate) involves its reactivity towards nucleophiles and electrophiles. The chloroacetate groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

Butane-1,4-diyl bis(chloroacetate)

- Molecular Formula : C₈H₁₂Cl₂O₄.

- Backbone : Flexible aliphatic butane chain (C₄H₈).

- Conformation : Features a tgt-gt conformation in the butanedioxy group, with cis arrangement of ClCH₂–C(=O)O bonds ().

- Intermolecular Interactions : Stabilized by weak CH₂···O=C hydrogen bonds , forming a 3D network with four nearest-neighbor interactions ().

Benzene-1,4-diyl bis(chloroacetate) (Inferred Properties)

- Rigidity : The benzene ring imposes a planar, rigid geometry, contrasting with the flexible butane chain.

- Intermolecular Interactions : Likely dominated by π-π stacking of aromatic rings and weaker van der Waals forces, as hydrogen bonding is less accessible due to reduced CH₂ groups.

Physical and Chemical Properties

Comparison with Other Related Compounds

cites additional analogs, including:

N,N'-Butane-1,4-diyl bis(bromoacetamide) : Features bromoacetamide groups instead of chloroacetate, enabling metal coordination or supramolecular assembly.

Hexane-1,6-diyl bis(chloroacetate) : Longer aliphatic chain, likely enhancing flexibility but reducing crystallinity compared to butane derivatives.

Manganese(II)/Cobalt(II) Complexes with 1,4-Bis(diphenylphosphoryl)butane : Highlights the role of phosphine oxide groups in metal-ligand interactions, diverging from ester functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.